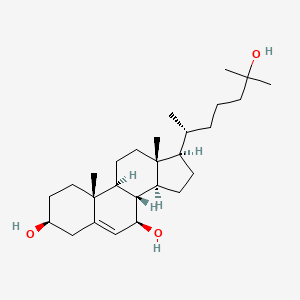

7beta,25-Dihydroxycholesterol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMSKLCEWBSPPY-CGSQRZAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

biological function of 7beta,25-dihydroxycholesterol in immune response

The Biological Function of 7

Executive Summary

7

This oxysterol functions at the intersection of immune surveillance and tissue repair. It retains the ability to activate EBI2, driving immune cell chemotaxis, but also acts as a ligand for the Smoothened (Smo) receptor, triggering Hedgehog signaling. This dual functionality suggests 7

Biosynthesis and Enzymatic Regulation[2][3][4][8]

Unlike the constitutive production of 7

The HSD11B1 "Redox Switch"

The production of 7

-

Enzyme: 11

-Hydroxysteroid Dehydrogenase Type 1 (HSD11B1).[7][8][9] -

Reaction: Stereospecific reduction of the 7-oxo group to a 7

-hydroxyl group.[7][9] -

Reversibility: HSD11B2 can oxidize 7

,25-HC back to 7-oxo-25-HC, creating a regulatory loop similar to the cortisol-cortisone shuttle.

Comparative Biosynthetic Pathways

The following diagram illustrates the divergence between the canonical (Alpha) and stress-responsive (Beta) pathways.

Figure 1: Divergent biosynthetic pathways of 7

Molecular Mechanism of Action

7

EBI2 (GPR183) Activation

The Epstein-Barr virus-induced gene 2 (EBI2) receptor is a critical chemotactic GPCR expressed on B cells, T follicular helper (Tfh) cells, and dendritic cells.[5][10][11]

-

Binding: 7

,25-HC binds to EBI2, though with different affinity kinetics compared to the 7 -

Downstream Signaling: Activation triggers G

i coupling, leading to inhibition of cAMP production and induction of calcium flux. -

Functional Outcome: Drives immune cell migration toward interfollicular regions in the spleen and lymph nodes.

Hedgehog Signaling (Smoothened)

Distinct from the 7

-

Target: Binds to the cysteine-rich domain (CRD) of the Smoothened (Smo) oncoprotein.[12]

-

Effect: Promotes the accumulation of Smo in the primary cilium, activating Gli transcription factors.

-

Relevance: This pathway is vital for tissue repair and maintenance of splenic architecture, suggesting 7

,25-HC may coordinate immune positioning with structural tissue support.

Figure 2: Dual signaling axis of 7

Experimental Protocols

To study 7

LC-MS/MS Quantification (Isomer Separation)

Standard mass spectrometry cannot distinguish between 7

| Parameter | Specification |

| Column | Chiralpak IA or similar chiral stationary phase, or high-efficiency C18 (e.g., Kinetex 2.6µm) with optimized gradient. |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (50:50) + 0.1% Formic Acid |

| Gradient | Isocratic hold may be required to resolve the 7 |

| Detection | MRM Mode: Transition m/z 401.3 |

In Vitro HSD11B1 Activity Assay

This assay validates the conversion of 7-oxo-25-HC to 7

-

Cell System: HEK293 cells transiently transfected with human HSD11B1 expression vector.

-

Substrate Preparation: Dissolve 7-oxo-25-hydroxycholesterol in ethanol (stock). Final concentration in media: 1 µM.

-

Incubation: Treat cells for 4–24 hours at 37°C.

-

Extraction: Collect media. Perform liquid-liquid extraction using ethyl acetate (3x volume). Evaporate solvent under nitrogen.

-

Analysis: Resuspend in methanol and analyze via LC-MS/MS (Method 3.1) to quantify the appearance of the 7

,25-HC peak.

EBI2 Chemotaxis Assay

-

Cells: Mouse pre-B cells (L1.2) stably expressing human EBI2.

-

Chamber: 5 µm pore size Transwell inserts (Corning).

-

Buffer: RPMI 1640 + 0.5% Fatty-Acid Free BSA.

-

Procedure:

-

Add 600 µL of buffer containing 7

,25-HC (range: 0.1 nM – 100 nM) to the lower well. -

Add 1x10^6 cells in 100 µL buffer to the upper insert.

-

Incubate for 3-4 hours at 37°C.

-

-

Quantification: Count migrated cells in the lower chamber using flow cytometry (fixed time acquisition) or CellTiter-Glo.

-

Control: Compare migration index against 7

,25-HC (positive control) and vehicle (negative control).

Physiological Implications[3][8]

-

Immune Surveillance: By activating EBI2, 7

,25-HC contributes to the positioning of B cells in the outer follicle, facilitating rapid antibody responses. -

Oxidative Stress Response: In conditions like atherosclerosis or neuroinflammation, where ROS levels are high, 7-ketocholesterol accumulates. The HSD11B1 pathway allows the conversion of this toxic oxysterol (via 7-oxo-25-HC) into a functional signaling molecule (7

,25-HC), potentially coupling metabolic stress to immune mobilization. -

Therapeutic Potential: Modulating HSD11B1 activity could alter the ratio of 7-oxo (pro-inflammatory/toxic) to 7

(chemotactic/signaling) oxysterols, offering a novel angle for treating autoimmune diseases like Multiple Sclerosis or Rheumatoid Arthritis.

References

-

Beck, K. R., et al. (2019).

,25-dihydroxycholesterol and 7-keto,25-hydroxycholesterol by 11 -

Hannedouche, S., et al. (2011). Oxysterols direct immune cell migration via EBI2.[4][5][6] Nature.

-

Yi, T., et al. (2012). 25-Hydroxycholesterol acts as an amplifier of inflammatory signaling. Proceedings of the National Academy of Sciences.

-

Raleigh, D. R., et al. (2018). Cilia-associated oxysterols activate Smoothened. Molecular Cell.

-

Griffiths, W. J., & Wang, Y. (2020). Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites. Prostaglandins & Other Lipid Mediators.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cholesterol metabolism: from lipidomics to immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol metabolism: from lipidomics to immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GlyGen [glygen.org]

- 8. GlyGen [glygen.org]

- 9. Hsd11b1 hydroxysteroid 11-beta dehydrogenase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bile acid biosynthesis in Smith-Lemli-Opitz syndrome bypassing cholesterol: Potential importance of pathway intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GlyGen [glygen.org]

role of 7beta,25-dihydroxycholesterol in B cell migration

Technical Guide: The Role of 7 ,25-Dihydroxycholesterol in B Cell Migration

Executive Summary

The precise positioning of B cells within secondary lymphoid organs (SLOs) is governed by a chemotactic gradient of oxysterols sensed by the G protein-coupled receptor EBI2 (GPR183) . While the primary ligand for this receptor is

This guide details the mechanistic action of these oxysterols, the specific enzymatic pathways governing their availability, and the experimental protocols required to study their influence on B cell motility.

Mechanistic Architecture: The EBI2-Oxysterol Axis[1]

The Receptor: EBI2 (GPR183)[1][2][3][4][5]

-

Class: Rhodopsin-like Class A GPCR.

-

Expression: Highly expressed on naïve B cells, upregulated upon activation, and downregulated during Germinal Center (GC) differentiation.

-

Signaling: Couples primarily to

, leading to inhibition of adenylate cyclase, reduction of cAMP, and activation of PI3K/Akt and ERK pathways to drive cytoskeletal rearrangement and chemotaxis.

Ligand Biochemistry: vs. Isomers

The biological activity relies on the stereochemistry at the 7-position of the cholesterol scaffold.

| Feature | ||

| Role | Canonical, high-potency endogenous ligand. | Alternative ligand; linked to glucocorticoid metabolism enzymes. |

| Primary Synthesis | CH25H (25-hydroxylase) | HSD11B1 (Reductase activity) acting on 7-oxo,25-OHC . |

| Degradation | HSD3B7 (converts to 3-oxo form).[3] | HSD11B2 (Oxidase activity) converts back to 7-oxo form.[4] |

| Affinity (EBI2) | High affinity ( | Active agonist; potency comparable or slightly lower than |

The Enzymatic Gradient

B cell migration is not driven by absolute concentration but by a steep gradient .

-

Stromal Cells (T-zone/Interfollicular): Express CH25H and CYP7B1 , creating a high concentration of ligand at the follicle perimeter.

-

Follicular Dendritic Cells (FDCs): Express HSD3B7 , degrading the ligand in the follicle center.

-

Result: Activated B cells (EBI2

) migrate toward the outer follicle (high ligand) to receive T cell help, then downregulate EBI2 to enter the GC (low ligand).

Scientific Note on

Pathway Visualization

The following diagram illustrates the dual synthesis pathways for the

Caption: Dual biosynthetic pathways generating EBI2 agonists. The canonical alpha-pathway (green) and the HSD11B1-mediated beta-pathway (red) both activate B cell migration.

Experimental Methodologies

In Vitro Chemotaxis Assay (Transwell)

This protocol validates the functional migration of B cells in response to

Reagents:

-

Transwell plates (5

m pore size, polycarbonate). -

Primary Murine B cells (isolated via negative selection, e.g., CD43 depletion).

-

Ligands:

-OHC (positive control), -

Assay Buffer: RPMI 1640 + 0.5% Fatty-Acid Free BSA.

Protocol:

-

Ligand Preparation: Dissolve oxysterols in ethanol or DMSO. Dilute in Assay Buffer to graded concentrations (0.1 nM – 100 nM). Critical: Use fatty-acid free BSA to prevent non-specific lipid binding.

-

Chamber Setup: Add 600

L of ligand solution to the lower chamber. -

Cell Loading: Resuspend B cells at

cells/mL. Add 100 -

Incubation: Incubate for 3 hours at 37°C, 5% CO

. -

Quantification: Remove inserts. Collect cells from the lower chamber. Quantify using flow cytometry (count beads) or CellTiter-Glo.

-

Validation: Calculate the Chemotactic Index (Cells in sample / Cells in buffer control). A valid EBI2 agonist typically yields an index >10 at peak concentration.

LC-MS/MS Quantification of Isomers

Distinguishing

Workflow:

-

Extraction: Liquid-liquid extraction of tissue/plasma using chloroform:methanol. Include deuterated internal standards (

-25-HC). -

Derivatization: Use Girard P (GP) reagent or Picolinic acid to enhance ionization and separation.

-

Chromatography:

-

Column: C18 Reverse Phase (high efficiency).

-

Solvent System: Methanol/Water/Formic Acid gradient.

-

Differentiation: The

and

-

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.

-

Transition: Precursor ion

Product ion (specific to the derivatized sterol).

-

Physiological & Therapeutic Implications[4][5]

B Cell Positioning in Autoimmunity

In diseases like Multiple Sclerosis (MS) and Systemic Lupus Erythematosus (SLE) , EBI2 signaling is often dysregulated.

-

Pathology: Overexpression of EBI2 or enzymes (CH25H) can lead to ectopic lymphoid structures or massive infiltration of B cells into the CNS (as seen in EAE models).

-

The Beta-Isomer Role: Since HSD11B1 is widely expressed in metabolic tissues and upregulated by inflammation,

-OHC may represent a "metabolic-immune" bridge, driving B cell migration in tissues where the canonical CYP7B1 pathway is absent.

Drug Development Targets

-

EBI2 Antagonists: To block B cell migration into inflamed tissues.

-

HSD11B1 Inhibitors: Already in development for metabolic syndrome. These could have a secondary indication for dampening B cell migration driven by

-OHC in chronic inflammation.

References

-

Hannedouche, S., et al. (2011). Oxysterols direct immune cell migration through EBI2.[3][6] Nature, 475(7357), 524–527. Link

-

Liu, C., et al. (2011). 7

,25-Dihydroxycholesterol is an endogenous EBI2 ligand that regulates antibody responses.[6] Nature, 475(7357), 519–523. Link -

Yi, T., et al. (2012). 25-Hydroxycholesterol 7

-hydroxylase (CYP7B1) generates the EBI2 ligand to limit T cell-dependent antibody responses.[3] The Journal of Experimental Medicine, 209(9). Link -

Beck, K. R., et al. (2019).

-dihydroxycholesterol and 7-keto,25-hydroxycholesterol by 11 -

Griffiths, W. J., & Wang, Y. (2020). Cholesterol metabolism: from lipidomics to immunology.[9] Journal of Lipid Research, 61(1), 1-25. Link

Sources

- 1. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of Non-Enzymatically Derived Oxysterols: Clues from sterol metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]

- 7. GlyGen [glygen.org]

- 8. Cholesterol metabolism: from lipidomics to immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

mechanism of GPR183 activation by 7beta,25-dihydroxycholesterol

An In-depth Technical Guide to the Mechanism of GPR183 Activation by 7α,25-Dihydroxycholesterol

Abstract

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell positioning and function. Its activation by the endogenous oxysterol, 7α,25-dihydroxycholesterol (7α,25-OHC), orchestrates the migration of B cells, T cells, and dendritic cells to specific microenvironments within secondary lymphoid organs, a process essential for mounting effective adaptive immune responses.[1][2] Dysregulation of the GPR183/7α,25-OHC signaling axis is implicated in a range of pathologies, from autoimmune and inflammatory diseases to viral infections and neuropathic pain.[3][4][5] This guide provides a detailed examination of the molecular mechanisms underpinning GPR183 activation, from ligand biosynthesis and receptor engagement to the bifurcation of downstream signaling through G protein-dependent and β-arrestin-mediated pathways. We will explore the causality behind key experimental methodologies used to dissect this system and present validated protocols for researchers in immunology and drug development.

The Chemoattractant Ligand: 7α,25-Dihydroxycholesterol (7α,25-OHC)

The journey of GPR183 activation begins with its specific, high-affinity ligand, 7α,25-OHC. This bioactive lipid is not a circulating hormone but is produced locally in tissues to form precise chemotactic gradients.

Biosynthesis of 7α,25-OHC

7α,25-OHC is synthesized from cholesterol through a two-step enzymatic cascade, primarily within stromal and myeloid cells.[6]

-

Step 1: 25-Hydroxylation: Cholesterol is first hydroxylated at the 25-position by the enzyme cholesterol 25-hydroxylase (CH25H) , yielding 25-hydroxycholesterol (25-HC).[7] The expression of CH25H is often induced by inflammatory stimuli, such as viral infections, linking innate immune sensing to the production of the GPR183 ligand precursor.[7]

-

Step 2: 7α-Hydroxylation: The intermediate, 25-HC, is then converted to the final active ligand, 7α,25-OHC, by the action of cytochrome P450 family 7 subfamily B member 1 (CYP7B1) , an oxysterol 7α-hydroxylase.[6][7]

The spatial distribution of these enzymes is crucial for generating the extracellular 7α,25-OHC gradients that guide immune cells.[5] A third enzyme, hydroxy-Δ-5-steroid dehydrogenase, 3β- and steroid-Δ isomerase 7 (HSD3B7) , can metabolize and inactivate 7α,25-OHC, further shaping the chemotactic landscape.[7]

Caption: Biosynthetic pathway of 7α,25-OHC from cholesterol.

The Receptor: GPR183 (EBI2)

GPR183 is a class A G protein-coupled receptor expressed on the surface of various immune cells, including B cells, T cells, dendritic cells, and macrophages.[1][7] Its expression levels are dynamically regulated during immune responses; for instance, GPR183 is downregulated in B cells differentiating into germinal center B cells, facilitating their retention within the germinal center.[8]

The Core Activation Mechanism

The binding of 7α,25-OHC to a specific orthosteric pocket within the transmembrane helices of GPR183 induces a conformational change that triggers intracellular signaling cascades. This receptor is a pleiotropic transducer, capable of signaling through both canonical G protein pathways and G protein-independent mechanisms mediated by β-arrestins.

Ligand Binding and Gαi Coupling

7α,25-OHC is a highly potent and selective agonist for GPR183, with reported EC₅₀ values in the picomolar to low nanomolar range.[9][10]

-

Structural Basis: Cryo-electron microscopy studies have revealed the agonist-bound structure of GPR183, showing how the oxysterol nestles into a binding site formed by transmembrane helices. Key residues, including R87, Y112, Y116, and Y260, are critical for ligand recognition and subsequent G protein activation.[11]

-

Gαi Protein Activation: Upon agonist binding, the conformationally active GPR183 preferentially couples to heterotrimeric G proteins of the Gαi subfamily.[3] This coupling promotes the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer. Both Gαi-GTP and the Gβγ dimer then act as signaling effectors.[12]

Downstream Signaling Cascades

The dissociation of the G protein heterotrimer initiates multiple downstream signaling events that ultimately control cellular responses.

-

Inhibition of Adenylyl Cyclase: The primary and most direct consequence of Gαi activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This is a hallmark of Gαi-coupled receptor activation.

-

MAPK and NF-κB Pathway Activation: GPR183 activation robustly stimulates the mitogen-activated protein kinase (MAPK) cascades, specifically leading to the phosphorylation and activation of extracellular signal-regulated kinase (ERK) and p38.[3][12] This signaling is dependent on Gαi and contributes to the expression of inflammatory and neuroexcitatory cytokines.[3] Furthermore, this pathway converges on the activation of the nuclear factor κB (NF-κB) transcription factor, a master regulator of inflammatory gene expression.[3][12]

-

β-Arrestin Recruitment and Receptor Internalization: Like many GPCRs, agonist-bound GPR183 is a substrate for G protein-coupled receptor kinases (GRKs), which phosphorylate the receptor's C-terminal tail. This phosphorylation creates a high-affinity binding site for β-arrestin 2.[3] The recruitment of β-arrestin performs two key functions:

-

Desensitization: It sterically hinders further G protein coupling, terminating the signal.

-

Internalization: It acts as an adaptor protein, linking GPR183 to the endocytic machinery (e.g., clathrin and dynamin), leading to receptor internalization.[13] This process removes receptors from the cell surface, contributing to long-term signal regulation. After internalization, the receptor can be recycled back to the membrane or targeted for degradation.[3]

-

-

G-Protein Independent Signaling: While β-arrestin's primary role was thought to be in desensitization, it is now recognized as a versatile scaffold protein that can initiate its own wave of signaling, including the activation of MAPK pathways.[3] However, studies have shown that the primary chemotactic function of GPR183 and 7α,25-OHC-induced hypersensitivity are dependent on Gαi signaling but not β-arrestin 2.[12][13] Nevertheless, β-arrestin-mediated desensitization is required for proper chemotaxis, highlighting a complex interplay between the two branches of signaling.[13]

Caption: GPR183 signaling cascade upon activation by 7α,25-OHC.

Methodologies for Interrogating GPR183 Activation

A multi-assay approach is essential to fully characterize the mechanism of GPR183 activation. The following protocols represent a self-validating system, where data from binding, second messenger, and functional assays provide a comprehensive picture.

Quantitative Data Summary

The following table summarizes typical quantitative values obtained from the literature for the interaction between 7α,25-OHC and GPR183.

| Parameter | Typical Value | Assay Type | Significance | Reference |

| Binding Affinity (Kd) | 450 pM | Radioligand Binding | Measures direct ligand-receptor interaction strength. | [9][10] |

| Functional Potency (EC50) | 140 pM | EBI2 Activation | Measures concentration for half-maximal response. | [9] |

| Migration Potency (EC50) | 500 pM | Chemotaxis Assay | Measures functional potency for cell migration. | [10] |

Experimental Protocol: β-Arrestin Recruitment BRET Assay

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify the recruitment of β-arrestin 2 to GPR183 in live cells, a key step in signal termination.

Causality Behind Experimental Choices:

-

Technology: BRET is chosen for its sensitivity and ability to monitor protein-protein interactions in real-time in living cells, avoiding fixation artifacts.

-

Fusion Proteins: GPR183 is fused to a Renilla luciferase (Rluc), the energy donor, and β-arrestin 2 to a fluorescent protein (e.g., YFP), the energy acceptor. Ligand-induced proximity is required for energy transfer.

-

Control: A vehicle control is essential to establish the baseline BRET ratio. A non-GPR183-activating ligand can serve as a negative control to ensure specificity.

Step-by-Step Methodology:

-

Cell Culture & Transfection:

-

Culture HEK293T cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Co-transfect cells with plasmids encoding GPR183-Rluc and YFP-β-arrestin 2 at a 1:3 ratio using a suitable transfection reagent (e.g., Lipofectamine 3000).

-

Plate the transfected cells into a white, clear-bottom 96-well plate and incubate for 24-48 hours.

-

-

Assay Procedure:

-

Wash the cells once with a pre-warmed assay buffer (e.g., HBSS).

-

Add the luciferase substrate (e.g., coelenterazine h) to all wells to a final concentration of 5 µM. Incubate for 5-10 minutes in the dark.

-

Measure the baseline luminescence at two wavelengths: one for the donor (e.g., 485 nm for Rluc) and one for the acceptor (e.g., 530 nm for YFP).

-

Add varying concentrations of 7α,25-OHC (or other test compounds) to the wells.

-

Measure luminescence at both wavelengths every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the BRET ratio for each well at each time point: (Acceptor Emission) / (Donor Emission).

-

Subtract the baseline BRET ratio (from vehicle-treated cells) to obtain the net BRET signal.

-

Plot the net BRET signal against the ligand concentration and fit the data to a dose-response curve to determine the EC₅₀.

-

Experimental Protocol: Chemotaxis (Transwell Migration) Assay

This functional assay directly measures the primary biological output of GPR183 activation: directed immune cell migration.

Causality Behind Experimental Choices:

-

System: The Transwell system creates two distinct compartments separated by a porous membrane, mimicking the tissue environment where cells migrate along a chemical gradient.

-

Pore Size: The membrane pore size (e.g., 5 µm for lymphocytes) is critical; it must be large enough for cells to actively squeeze through but small enough to prevent passive falling.

-

Chemoattractant Gradient: Placing the chemoattractant (7α,25-OHC) in the lower chamber establishes the gradient that drives migration.

Step-by-Step Methodology:

-

Cell Preparation:

-

Use primary immune cells (e.g., mouse splenocytes) or a cell line endogenously or exogenously expressing GPR183 (e.g., Ba/F3-GPR183).

-

Resuspend the cells in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1-5 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Place Transwell inserts (e.g., 5 µm pore size) into the wells of a 24-well plate.

-

Add 600 µL of assay medium containing various concentrations of 7α,25-OHC (from 0.01 nM to 100 nM) to the lower chambers (the wells). Include a vehicle control (medium only).

-

Add 100 µL of the cell suspension to the upper chamber (the insert).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours. The optimal time should be determined empirically.

-

-

Quantification of Migration:

-

Carefully remove the inserts.

-

Collect the cells that have migrated into the lower chamber.

-

Count the migrated cells using a cell counter, flow cytometer, or a cell viability reagent (e.g., CellTiter-Glo).

-

-

Data Analysis:

-

Plot the number of migrated cells against the concentration of 7α,25-OHC.

-

The resulting bell-shaped curve is characteristic of chemotaxis. Fit the data to determine the EC₅₀ for migration.

-

Caption: Experimental workflow for a Transwell chemotaxis assay.

Conclusion

The activation of GPR183 by 7α,25-OHC is a tightly regulated process that translates a localized lipid gradient into directed immune cell movement. The mechanism is multifaceted, involving canonical Gαi-mediated inhibition of cAMP and activation of MAPK/NF-κB pathways, which are fine-tuned by β-arrestin-dependent desensitization and internalization. Understanding this intricate signaling network is paramount for developing novel therapeutics that can selectively modulate immune responses in a variety of disease contexts, from enhancing anti-viral immunity to dampening autoimmune inflammation.[2][5][14] The methodologies described herein provide a robust framework for researchers to probe this pathway, validate targets, and advance the development of next-generation immunomodulatory drugs.

References

- Patsnap Synapse. (2024). What are GPR183 agonists and how do they work?

-

Braden, K., et al. (2022). Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Kim, J., et al. (2022). GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell. MDPI. Retrieved from [Link]

-

Kim, J., et al. (2022). GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2022). GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell. Retrieved from [Link]

-

Wikipedia. GPR183. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. GPR183. Retrieved from [Link]

-

ERS Publications. (2023). GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection. Retrieved from [Link]

-

Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology. Retrieved from [Link]

-

BioWorld. (2022). Modulation of GPR183 signaling shows potential for remyelination therapy. Retrieved from [Link]

-

Braden, K., et al. (2022). Activation of GPR183 by 7 α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor- κ B. PubMed. Retrieved from [Link]

-

Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology. Retrieved from [Link]

-

Velasco-Estevez, M., et al. (2023). Migration mediated by the oxysterol receptor GPR183 depends on arrestin coupling but not receptor internalization. PubMed. Retrieved from [Link]

-

Chen, S., et al. (2022). Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response. Cell Reports. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). GPR183 G protein-coupled receptor 183 [Homo sapiens (human)]. Retrieved from [Link]

Sources

- 1. What are GPR183 agonists and how do they work? [synapse.patsnap.com]

- 2. GPR183 - Wikipedia [en.wikipedia.org]

- 3. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]

- 6. GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. guidetopharmacology.org [guidetopharmacology.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of GPR183 by 7 α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor- κ B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Migration mediated by the oxysterol receptor GPR183 depends on arrestin coupling but not receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of GPR183 signaling shows potential for remyelination therapy | BioWorld [bioworld.com]

difference between 7alpha,25-dihydroxycholesterol and 7beta,25-dihydroxycholesterol

Technical Deep Dive: 7 ,25-OHC vs. 7 ,25-OHC

Defining the Stereochemical and Functional Divergence of EBI2 Ligands

Executive Summary

In the field of oxysterol immunometabolism, 7

For researchers and drug developers, failing to chromatographically resolve these two isobaric epimers can lead to false-positive potency data and misinterpretation of biological assays. This guide delineates their differences to ensure experimental rigor.

Structural & Stereochemical Distinctions

Both molecules are di-hydroxylated derivatives of cholesterol (C27H46O3, MW 418.65 Da). The critical difference lies at Carbon 7 of the steroid B-ring.

| Feature | 7 | 7 |

| Stereochemistry at C7 | Axial hydroxyl group ( | Equatorial hydroxyl group ( |

| Thermodynamic Stability | Less stable (steric hindrance of axial bond). | More stable (equatorial bond). |

| Origin | Strictly Enzymatic (CYP7B1). | Enzymatic (11 |

| Primary Receptor | EBI2 (GPR183) (High Potency).[1][3] | EBI2 (GPR183) (Context-dependent). |

| Primary Biological Role | Immune cell chemotaxis (B/T cells).[3] | Neuroinflammation, Pain (Allodynia).[5][6] |

Visualization of Biosynthetic Pathways

The following diagram illustrates the divergent origins of these two epimers. Note that while 7

Caption: Divergent biosynthetic pathways. 7

Biological Function & Pharmacology

,25-OHC: The Immune Navigator

-

Mechanism: Binds EBI2 with high affinity (

pM; -

Signaling: Couples to

, inhibiting cAMP and activating ERK/MAPK pathways.[5] -

Physiological Outcome: Creates a chemotactic gradient in lymphoid tissues, guiding B cells to the T-B border and positioning dendritic cells.

-

Disease Context: Critical in Experimental Autoimmune Encephalomyelitis (EAE) and colitis.

,25-OHC: The Pain Mediator

-

Mechanism: Acts as a ligand for EBI2, but with distinct downstream effects in the central nervous system.

-

Signaling: Induces spinal cord signaling involving p38 MAPK and NF-

B activation.[5][7] -

Physiological Outcome: Intrathecal injection induces mechanical and thermal allodynia (hypersensitivity).[7]

-

Causality: Its production is upregulated by inflammation (via 11

-HSD1 activity on 7-keto-cholesterol), linking oxidative stress to pain signaling.

Analytical Chemistry: Separation Protocol

LC-MS/MS Method for Epimer Resolution

To distinguish 7

Recommended System:

-

Column: Phenyl-Hexyl or High-Strength Silica (HSS) T3 C18. (Phenyl phases often offer better selectivity for steroid isomers than standard C18).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.[6]

-

-

Gradient: Isocratic hold or very shallow gradient is often required around the elution time of the diols.

Elution Characteristics:

-

Isobaric Interference: Both have a precursor ion

of m/z 401.3 or -

Retention Time (RT):

-

On Reverse Phase (C18) : 7

,25-OHC typically elutes earlier than 7 -

Note: Always confirm RT with authentic standards (e.g., from Avanti Polar Lipids or Steraloids) before running biological samples.

-

Experimental Protocols

Protocol A: EBI2 Chemotaxis Assay (Differentiation Screen)

Use this to verify the functional activity of your specific isomer.

-

Cell Line: Mouse pre-B cells (L1.2) stably transfected with human EBI2 (hEBI2).

-

Preparation: Resuspend cells at

cells/mL in chemotaxis buffer (RPMI 1640 + 0.5% BSA fatty-acid free). -

Ligand Setup:

-

Prepare serial dilutions of 7

,25-OHC (Positive Control) from -

Prepare serial dilutions of 7

,25-OHC (Test Compound).

-

-

Chamber Assembly: Use a Transwell system (5

m pore size). Add 600 -

Incubation: 3 hours at 37°C, 5% CO

. -

Quantification: Count migrated cells in the bottom chamber via flow cytometry (fixed volume or beads).

-

Result Interpretation: 7

,25-OHC should show a classic bell-shaped chemotactic curve peaking ~10 nM. 7

Protocol B: Extraction from Tissue (Minimizing Auto-oxidation)

Crucial for preventing artificial formation of 7

-

Homogenization: Homogenize tissue (e.g., spleen, spinal cord) in cold ethanol containing BHT (Butylated Hydroxytoluene, 50

M) and EDTA . BHT is mandatory to stop non-enzymatic oxidation. -

Internal Standards: Spike with deuterated standards (

-25-OHC) immediately. -

Extraction: Sonication followed by centrifugation (14,000 x g, 10 min, 4°C).

-

Purification: Solid Phase Extraction (SPE) on C18 cartridges. Wash with 30% methanol; elute with 100% methanol.

-

Analysis: Proceed to LC-MS/MS immediately. Do not store dry extracts at room temperature.

References

-

Hannedouche, S., et al. (2011).[2] Oxysterols direct immune cell migration via EBI2.[1][2] Nature, 475(7357), 524–527. Link

-

Liu, C., et al. (2011). Oxysterols direct B-cell migration through EBI2. Nature, 475(7357), 519–523. Link

-

Braden, K., et al. (2020).[5][6] Activation of GPR183 by 7

,25-dihydroxycholesterol induces behavioral hypersensitivity through mitogen-activated protein kinase and nuclear factor- -

Odermatt, A., et al. (2019).

,25-dihydroxycholesterol and 7-keto,25-hydroxycholesterol by 11 -

Griffiths, W. J., et al. (2020).[6] A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism.[6] Redox Biology, 36, 101643. Link

Sources

- 1. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells | PLOS One [journals.plos.org]

- 2. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - OAK Open Access Archive [oak.novartis.com]

- 5. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of GPR183 by 7 α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor- κ B - PubMed [pubmed.ncbi.nlm.nih.gov]

7beta,25-dihydroxycholesterol production by CH25H and CYP7B1 enzymes

Technical Guide: Enzymatic Production of 7 ,25-Dihydroxycholesterol via CH25H and CYP7B1[2]

Executive Summary

This guide details the biological production and analytical validation of 7

Critical Stereochemical Clarification:

While the prompt references 7

-

CYP7B1 is a 7

-hydroxylase .[2][3] It converts 25-hydroxycholesterol (25-HC) exclusively into 7 -

7

,25-HC is a distinct isomer produced via a separate pathway involving 11ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

This guide focuses on the CH25H/CYP7B1 axis, which yields the canonical 7

Mechanistic Pathway & Stereochemistry[1]

The synthesis of the EBI2 ligand is a sequential two-step enzymatic process occurring primarily in the endoplasmic reticulum (ER).[1]

-

Step 1: 25-Hydroxylation

-

Step 2: 7

-Hydroxylation

Visualization: Biosynthetic Pathway & Isomer Divergence

The following diagram illustrates the canonical CYP7B1 pathway versus the 11

Caption: Figure 1. The CH25H/CYP7B1 axis produces 7

Experimental Production Protocol

This protocol utilizes a mammalian co-expression system (HEK293T) to reconstitute the pathway.[1] This is superior to bacterial systems for P450 enzymes due to the requirement for ER membrane localization and NADPH-P450 reductase coupling.

Phase A: Reagents & System Setup

| Component | Specification | Purpose |

| Cell Line | HEK293T or CHO-K1 | High transfection efficiency; endogenous reductase activity. |

| Plasmids | pcDNA3.1-hCH25HpcDNA3.1-hCYP7B1 | Expression vectors. Molar ratio 1:1 is standard. |

| Substrate | Cholesterol (Water-soluble methyl- | Enhanced bioavailability compared to ethanol-dissolved cholesterol.[1] |

| Cofactor | NADPH (Regenerating system) | Required if using microsomes; cells generate endogenous NADPH.[1] |

Phase B: Step-by-Step Production Workflow

1. Transfection (T=0 hours)

-

Seed HEK293T cells to 70% confluency in 10 cm dishes.

-

Transfect using a lipid-based reagent (e.g., Lipofectamine).[1]

-

Ratio: Use 1:1 ratio of CH25H:CYP7B1 plasmids (e.g., 5 µg each per dish).

-

Control: Transfect Empty Vector (Mock) and CH25H-only (to monitor intermediate accumulation).

2. Substrate Loading (T=24 hours)

-

Replace media with serum-free DMEM (to remove exogenous oxysterols from FBS).[1]

-

Add 50 µM Cholesterol-Methyl-

-Cyclodextrin . -

Alternative: If studying Step 2 specifically, add 1 µM 25-HC directly to CYP7B1-transfected cells.

3. Incubation & Metabolism (T=24-48 hours) [1]

-

Incubate at 37°C, 5% CO2.

-

Optimization Note: P450 stability can sometimes be improved by lowering temperature to 32°C during the production phase.

4. Extraction (T=48 hours)

-

Collect both media (secreted oxysterols) and cell pellet (intracellular).[1]

-

Lysis: Sonicate cell pellet in 500 µL methanol with 0.01% BHT (antioxidant to prevent autoxidation to 7-keto forms).

-

Liquid-Liquid Extraction: Perform a modified Bligh-Dyer extraction (Chloroform:Methanol:Water).[1]

-

Dry organic phase under nitrogen gas.

Analytical Validation (LC-MS/MS)

Distinguishing 7

LC Parameters

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.[1][9]

-

Gradient: 70% B to 95% B over 10 minutes.

-

Retention Time: 7

,25-HC typically elutes before 7

MS/MS Transitions (MRM Mode)

Using ESI+ (Electrospray Ionization in Positive Mode):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| 7 | 401.3 [M+H-2H2O]+ | 383.3 | Water loss (characteristic of diols).[1] |

| 7 | 401.3 [M+H-2H2O]+ | 383.3 | Must separate by Retention Time. |

| 25-HC | 385.3 [M+H-H2O]+ | 367.3 | Monitor for incomplete conversion.[1] |

Diagram: Experimental Workflow

Caption: Figure 2. Production and validation workflow. RT = Retention Time. BHT is added to prevent non-enzymatic oxidation.

Applications & Troubleshooting

Biological Application: EBI2 Chemotaxis Assay

To verify the biological activity of your produced 7

-

System: Transwell migration assay (5 µm pore size).

-

Cells: Mouse pre-B cells (L1.2) stably transfected with human EBI2.[1]

-

Dose Response: EBI2 is highly sensitive; maximal migration typically occurs at 10–100 nM .

-

Specificity Control: Use NIBR189 (a specific EBI2 antagonist) to block the effect.[1]

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield of 7 | Low CYP7B1 expression | Check Western blot for CYP7B1. Ensure 1:1 plasmid ratio. |

| High 7-Keto-25-HC | Autoxidation | Add BHT (10 µM) to all solvents. Avoid evaporation at high temps. |

| Presence of 7 | 11 | Use HEK293 cells (low endogenous HSD11B1).[1] Avoid liver microsomes unless specific inhibitors are used. |

References

-

Hannedouche, S., et al. (2011).[1][12] Oxysterols direct immune cell migration via EBI2.[12] Nature. Link[1]

-

Yi, T., et al. (2012).[1][4][12] 25-Hydroxycholesterol and 7α,25-dihydroxycholesterol are endogenous ligands of the EBI2 receptor. Journal of Biological Chemistry. Link

-

Griffiths, W. J., & Wang, Y. (2020).[1][10] Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites. Annual Review of Nutrition. Link[1]

-

Beck, K. R., et al. (2019).[1][13] Enzymatic interconversion of the oxysterols 7beta,25-dihydroxycholesterol and 7-keto,25-hydroxycholesterol by 11beta-hydroxysteroid dehydrogenase type 1 and 2.[5][13] Journal of Steroid Biochemistry and Molecular Biology. Link

-

Karuna, R., et al. (2015).[1][14] Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS.[14] Steroids.[2][3][5][6][9][10][11][12][14] Link

Sources

- 1. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]

- 2. CYP7B1 cytochrome P450 family 7 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. bonehealth.wustl.edu [bonehealth.wustl.edu]

- 5. HSD11B1 hydroxysteroid 11-beta dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 25-Hydroxycholesterol secreted by macrophages in response to Toll-like receptor activation suppresses immunoglobulin A production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. med.und.edu [med.und.edu]

- 11. Liquid chromatography-tandem mass spectrometry determination of plasma 24S-hydroxycholesterol with chromatographic separation of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]

- 13. scienceopen.com [scienceopen.com]

- 14. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - OAK Open Access Archive [oak.novartis.com]

An In-Depth Technical Guide to Oxysterol Ligands for the EBI2 G-Protein Coupled Receptor

For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the Epstein-Barr virus-induced gene 2 (EBI2), a G-protein coupled receptor, and its activating oxysterol ligands. We will delve into the core biology of this system, from the enzymatic synthesis of its ligands to the intricate signaling pathways it governs, and explore its critical role in immune cell trafficking and its implications in autoimmune diseases. This document is designed to be a definitive resource, blending foundational knowledge with actionable experimental protocols and field-proven insights.

The EBI2-Oxysterol Axis: A Pivotal Chemoattractant System in Immunity

The Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183, is a class A G-protein coupled receptor (GPCR) that plays a crucial role in adaptive immunity.[1][2] It was initially identified as a gene highly upregulated upon Epstein-Barr virus infection of B lymphocytes.[1] For years, EBI2 remained an orphan receptor until the discovery of its endogenous ligands: a specific family of oxysterols, which are oxidized derivatives of cholesterol.[3][4] This discovery unveiled a novel signaling axis that is fundamental to the precise positioning of immune cells within secondary lymphoid organs.[5]

The primary and most potent endogenous agonist for EBI2 is 7α,25-dihydroxycholesterol (7α,25-OHC).[3][4] Other oxysterols, such as 7α,27-dihydroxycholesterol (7α,27-OHC), also activate EBI2, albeit with varying potencies.[1] The binding of these oxysterols to EBI2 initiates a signaling cascade that results in the chemotaxis of various immune cells, including B cells, T cells, and dendritic cells (DCs), along a concentration gradient of the oxysterol ligand.[3][4] This directed migration is essential for orchestrating immune responses, particularly in the context of T cell-dependent antibody production.[4]

Biosynthesis and Metabolism of EBI2-Activating Oxysterols

The generation of the 7α,25-OHC gradient is a tightly regulated enzymatic process. The biosynthetic pathway begins with cholesterol and involves two key enzymes:

-

Cholesterol 25-hydroxylase (CH25H): This enzyme catalyzes the first step, the hydroxylation of cholesterol at the 25-position to produce 25-hydroxycholesterol (25-OHC).[4]

-

Oxysterol 7α-hydroxylase (CYP7B1): Subsequently, CYP7B1 hydroxylates 25-OHC at the 7α-position to yield the highly potent EBI2 agonist, 7α,25-OHC.[6]

The degradation of 7α,25-OHC is primarily mediated by the enzyme 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7) , which converts it into a less active 3-oxo derivative.[7] The spatial and temporal expression of these synthesizing and degrading enzymes within lymphoid tissues creates the precise oxysterol gradients necessary for guiding immune cell migration.[8][9] For instance, lymphoid stromal cells are major producers of 7α,25-OHC, while follicular dendritic cells express HSD3B7, contributing to the establishment of a chemotactic gradient that directs B cells to specific microenvironments.[6][9]

Figure 2: Simplified EBI2 signaling pathway.

Structural Basis of Oxysterol Recognition by EBI2

The recent determination of the cryo-electron microscopy (cryo-EM) structure of EBI2 in complex with 7α,25-OHC (PDB ID: 7TUZ) has provided invaluable insights into the molecular basis of ligand recognition. [6][10]The oxysterol binds in a pocket located within the transmembrane (TM) helices of the receptor. [1] Key amino acid residues involved in the interaction with 7α,25-OHC have been identified through structural and mutagenesis studies: [1][7]

-

Arg87 (TM-II): Forms a crucial interaction with the 7α-hydroxyl group of the oxysterol. [1][7]* Tyr112 and Tyr116 (TM-III): These residues are involved in coordinating the sterol backbone. [1]* Asn114 (TM-III): Interacts with the 25-hydroxyl group. [7]* Glu183 (Extracellular Loop 2): Forms a hydrogen bond with the 3β-hydroxyl group of the cholesterol backbone. [7]* Tyr260 (TM-VI): Also contributes to the binding of the ligand. [1] The hydrophobic nature of the oxysterol ligand suggests that it may enter the binding pocket laterally from the lipid bilayer, a mechanism proposed for other lipid-binding GPCRs. The binding of the agonist induces a conformational change in the receptor, particularly an outward movement of the intracellular end of TM6, which creates a binding site for the Gαi protein and initiates downstream signaling.

Experimental Protocols for Studying the EBI2-Oxysterol Interaction

A robust understanding of the EBI2-oxysterol system necessitates reliable and reproducible experimental assays. Here, we provide detailed, self-validating protocols for key functional assays.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following EBI2 activation.

Principle: EBI2 activation by an oxysterol ligand leads to Gβγ-mediated activation of PLC, resulting in the release of calcium from intracellular stores. This can be detected using calcium-sensitive fluorescent dyes.

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture EBI2-expressing cells (e.g., CHO-K1 cells stably expressing human EBI2, or immune cells endogenously expressing EBI2) to 80-90% confluency.

-

Harvest the cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at a density of 1 x 10⁶ cells/mL.

-

-

Dye Loading:

-

Add a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) to the cell suspension at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

-

Wash the cells twice with assay buffer to remove excess dye.

-

-

Assay Procedure:

-

Resuspend the dye-loaded cells in assay buffer and transfer to a 96-well black, clear-bottom plate.

-

Measure the baseline fluorescence using a fluorescence plate reader equipped with an automated injection system.

-

Inject the oxysterol ligand (e.g., 7α,25-OHC) at various concentrations and immediately begin recording the fluorescence signal over time (typically for 60-120 seconds).

-

As a positive control, use a known EBI2 agonist or a calcium ionophore like ionomycin.

-

As a negative control, use vehicle (e.g., DMSO) or an EBI2 antagonist.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Troubleshooting:

-

Low signal: Increase dye concentration or incubation time. Ensure cells are healthy and expressing sufficient levels of EBI2.

-

High background: Ensure complete removal of extracellular dye by thorough washing.

-

No response: Verify EBI2 expression and cell viability. Confirm the bioactivity of the oxysterol ligand.

Chemotaxis Assay

This assay quantifies the directed migration of EBI2-expressing cells towards a gradient of an oxysterol ligand.

Principle: Cells expressing EBI2 will migrate through a porous membrane towards a higher concentration of an EBI2 agonist.

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture EBI2-expressing cells and resuspend them in migration medium (e.g., RPMI 1640 with 0.5% BSA) at a density of 1-5 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Use a chemotaxis chamber (e.g., a 96-well plate with a porous membrane insert, typically 5 µm pore size for lymphocytes).

-

Add the oxysterol ligand at various concentrations to the lower chamber.

-

Add the cell suspension to the upper chamber (the insert).

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator for 2-4 hours to allow for cell migration.

-

-

Quantification of Migrated Cells:

-

After incubation, remove the insert.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by:

-

Direct cell counting using a hemocytometer or an automated cell counter.

-

Using a fluorescent dye that labels the migrated cells (e.g., Calcein-AM) and measuring the fluorescence in a plate reader.

-

-

-

Data Analysis:

-

Calculate the chemotactic index by dividing the number of cells that migrated in the presence of the agonist by the number of cells that migrated in the presence of the vehicle control.

-

Plot the chemotactic index against the agonist concentration. A characteristic bell-shaped curve is often observed for chemoattractants. [3] Troubleshooting:

-

-

High background migration: Optimize the serum concentration in the migration medium. Ensure the membrane is not damaged.

-

Low migration: Confirm EBI2 expression and cell motility. Optimize the incubation time and agonist concentration.

-

Inconsistent results: Ensure a stable and reproducible gradient is formed.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the EBI2 receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).

Principle: A radiolabeled EBI2 ligand (e.g., [³H]-7α,25-OHC) is incubated with a source of EBI2 (e.g., cell membranes). The amount of bound radioactivity is then measured.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize EBI2-expressing cells in a hypotonic buffer and centrifuge to pellet the membranes.

-

Wash the membranes and resuspend them in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]-7α,25-OHC), and varying concentrations of an unlabeled competitor (for competition binding assays) or varying concentrations of the radioligand (for saturation binding assays).

-

For non-specific binding determination, include a high concentration of an unlabeled EBI2 ligand in some wells.

-

Incubate at room temperature for 1-2 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester. The receptor-bound radioligand will be retained on the filter.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Saturation binding: Plot the specific binding (total binding - non-specific binding) against the radioligand concentration. Fit the data to a one-site binding model to determine the Kd and Bmax.

-

Competition binding: Plot the percentage of specific binding against the logarithm of the unlabeled competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value.

-

Troubleshooting:

-

High non-specific binding: Reduce the amount of membrane protein or radioligand. Add BSA to the binding buffer. Optimize washing conditions.

-

Low specific binding: Increase the amount of membrane protein. Check the integrity of the receptor preparation and the radioligand.

-

Slow filtration: Ensure the filter plate is not clogged.

Pharmacological Profile of EBI2 Ligands

The following tables summarize the potency and affinity of various endogenous oxysterols and synthetic modulators for the EBI2 receptor.

Table 1: Potency of Endogenous Oxysterol Ligands for EBI2

| Ligand | Assay Type | Cell Line | EC₅₀ (nM) | Reference |

| 7α,25-Dihydroxycholesterol (7α,25-OHC) | Calcium Mobilization | CHO-hEBI2 | 2 ± 2 | [3] |

| GTPγS Binding | CHO-K1 | 0.14 | [7] | |

| Cell Migration | EBV-infected B cells | ~1 | [1] | |

| 7α,27-Dihydroxycholesterol (7α,27-OHC) | Calcium Mobilization | CHO-hEBI2 | 5 ± 4 | [3] |

| GTPγS Binding | CHO-K1 | ~5 | [3] | |

| Cell Migration | RS11846 cells | ~10 | [1] | |

| 7β,25-Dihydroxycholesterol (7β,25-OHC) | Calcium Mobilization | CHO-hEBI2 | 121 ± 54 | [3] |

| 25-Hydroxycholesterol (25-OHC) | Calcium Mobilization | CHO-hEBI2 | 3032 ± 2645 | [3] |

Table 2: Affinity and Potency of Synthetic EBI2 Modulators

| Compound | Type | Assay Type | IC₅₀ (nM) | Reference |

| NIBR189 | Antagonist | Calcium Mobilization | ~50 | [6] |

| GSK682753A | Inverse Agonist | β-arrestin recruitment | 53.6 | [11][12] |

| ML401 | Antagonist | Calcium Mobilization | 1.03 | [1][11] |

| Chemotaxis | 6.24 | [1] |

The Role of EBI2 in Autoimmune Diseases

Dysregulation of the EBI2-oxysterol axis has been implicated in the pathogenesis of several autoimmune diseases, making it an attractive therapeutic target. [13][14]

Systemic Lupus Erythematosus (SLE)

In SLE, an autoimmune disease characterized by the production of autoantibodies and systemic inflammation, the EBI2 pathway appears to be dysregulated. Studies have shown that EBI2 expression is reduced on monocytes from SLE patients. This downregulation may contribute to the excessive production of type I interferons, a hallmark of SLE, as EBI2 has been shown to be a negative regulator of type I IFN responses in myeloid cells. [15]

Multiple Sclerosis (MS)

MS is a chronic inflammatory demyelinating disease of the central nervous system (CNS). The migration of autoreactive T cells across the blood-brain barrier (BBB) is a key event in MS pathology. The EBI2 ligand, 7α,25-OHC, and its synthesizing enzymes have been found to be upregulated in the CNS during experimental autoimmune encephalomyelitis (EAE), the animal model for MS. [8][9]This creates a chemotactic gradient that may promote the infiltration of EBI2-expressing immune cells into the CNS, thereby exacerbating neuroinflammation. [16]

Rheumatoid Arthritis (RA)

RA is a chronic inflammatory disorder that primarily affects the joints, leading to synovial inflammation and destruction of cartilage and bone. While the precise role of EBI2 in RA is still under investigation, it is known that synovial fibroblasts play a key role in the pathogenesis of the disease by migrating and invading cartilage. [17][18][19]Oxysterols have been detected in the synovial fluid of RA patients, and it is plausible that an EBI2-oxysterol gradient within the synovium could contribute to the recruitment and activation of immune cells and synovial fibroblasts, thus perpetuating the inflammatory cascade. [9][20][21]Further research is needed to fully elucidate the contribution of the EBI2 axis to RA pathology.

Conclusion and Future Directions

The EBI2-oxysterol signaling axis represents a fundamental mechanism for guiding immune cell migration and is intricately involved in the orchestration of adaptive immune responses. The identification of its endogenous ligands and the elucidation of its signaling pathways have opened up new avenues for understanding immune homeostasis and the pathophysiology of autoimmune diseases. The availability of high-resolution structural information and potent synthetic modulators provides a solid foundation for the rational design of novel therapeutics targeting this pathway. Future research will likely focus on further dissecting the role of EBI2 in different immune cell subsets, understanding its cross-talk with other signaling pathways, and exploring the therapeutic potential of EBI2 modulators in a range of inflammatory and autoimmune disorders.

References

-

Hannedouche, S., et al. (2011). Oxysterols direct immune cell migration via EBI2. Nature, 475(7357), 524-527. Available from: [Link]

-

Zhang, X., et al. (2012). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology, 6, 60. Available from: [Link]

-

Benned-Jensen, T., et al. (2014). Oxysterol-EBI2 signaling in immune regulation and viral infection. European Journal of Immunology, 44(11), 3145-3154. Available from: [Link]

-

Rutkowska, A., et al. (2016). The Role of the Oxysterol/EBI2 Pathway in the Immune and Central Nervous Systems. Current Drug Targets, 17(13), 1523-1537. Available from: [Link]

-

Wójtowicz, A., et al. (2021). Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells. PLoS One, 16(2), e0247281. Available from: [Link]

-

Wójtowicz, A., et al. (2021). Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells. PLoS One, 16(2), e0247281. Available from: [Link]

-

Liu, C., et al. (2011). Oxysterols direct immune cell migration via EBI2. Nature, 475(7357), 519-523. Available from: [Link]

-

Benned-Jensen, T., & Rosenkilde, M. M. (2014). Oxysterol-EBI2 signaling in immune regulation and viral infection. European journal of immunology, 44(11), 3145–3154. Available from: [Link]

-

Benned-Jensen, T., et al. (2014). EBI2-targeting oxysterols: a moving story. European Journal of Immunology, 44(11), 3155-3158. Available from: [Link]

-

Yi, T., et al. (2018). The EBI2-oxysterol axis promotes the development of intestinal lymphoid structures and colitis. bioRxiv. Available from: [Link]

-

Chen, H., et al. (2022). Structures of oxysterol sensor EBI2/GPR183, a key regulator of the immune response. Structure, 30(7), 1016-1024.e5. Available from: [Link]

-

Chen, H., Huang, W., & Li, X. (2022). Cryo-EM structure of 7alpha,25-dihydroxycholesterol-bound EBI2/GPR183 in complex with Gi protein. RCSB PDB. Available from: [Link]

-

Brown, A. J., & Gelissen, I. C. (2007). Oxysterols and their cellular effectors. Current Opinion in Lipidology, 18(3), 259-264. Available from: [Link]

-

Rodriguez-Fernandez, J. L., et al. (2021). Effects of Oxysterols on Immune Cells and Related Diseases. International Journal of Molecular Sciences, 22(11), 5943. Available from: [Link]

-

Distler, J. H., et al. (2019). Targeting Activated Synovial Fibroblasts in Rheumatoid Arthritis by Peficitinib. Frontiers in Immunology, 10, 563. Available from: [Link]

-

Gatto, D., et al. (2013). EBI2 is a negative regulator of type I interferons in plasmacytoid and myeloid dendritic cells. The Journal of experimental medicine, 211(1), 103–113. Available from: [Link]

-

Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in pharmacology, 6, 60. Available from: [Link]

-

Benned-Jensen, T., et al. (2012). Proposed binding mode of 7,25-OHC in EBI2. A, two-dimensional ligand... ResearchGate. Retrieved from [Link]

-

Li, J., et al. (2022). β-Sitosterol Inhibits Rheumatoid Synovial Angiogenesis Through Suppressing VEGF Signaling Pathway. Frontiers in Pharmacology, 13, 843015. Available from: [Link]

-

Huber, L. C., et al. (2006). Fibroblast biology: Role of synovial fibroblasts in the pathogenesis of rheumatoid arthritis. Arthritis Research & Therapy, 8(5), 223. Available from: [Link]

-

Jonsson, A. H., et al. (2023). Associations between rheumatoid arthritis clinical factors with synovial cell types and states. Arthritis Research & Therapy, 25(1), 76. Available from: [Link]

-

Mousley, C. J., et al. (2020). Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor. eLife, 9, e59471. Available from: [Link]

-

Kuo, D., et al. (2021). Disease-specific fibroblast-myeloid interactions in rheumatoid arthritis synovium. bioRxiv. Available from: [Link]

-

Zhang, F., et al. (2018). Defining Inflammatory Cell States in Rheumatoid Arthritis Joint Synovial Tissues by Integrating Single-cell Transcriptomics and... bioRxiv. Available from: [Link]

-

Haseeb, A., & Haqqi, T. M. (2013). The role of synovial fluid markers of catabolism and anabolism in osteoarthritis, rheumatoid arthritis and asymptomatic organ donors. Journal of orthopaedic research : official publication of the Orthopaedic Research Society, 31(7), 1004–1009. Available from: [Link]

-

Gatto, D., & Brink, R. (2013). B cell localization: regulation by EBI2 and its oxysterol ligand. Immunology and cell biology, 91(4), 312–318. Available from: [Link]

-

Rutkowska, A., et al. (2017). EBI2 receptor regulates myelin development and inhibits LPC-induced demyelination. Journal of Neuroinflammation, 14(1), 241. Available from: [Link]

-

Dennis, G., Jr, et al. (2014). Synovial phenotypes in rheumatoid arthritis correlate with response to biologic therapeutics. Arthritis research & therapy, 16(2), R90. Available from: [Link]

-

Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in pharmacology, 6, 60. Available from: [Link]

-

Pinho, S. S., & Reis, C. A. (2022). Synovial Fibroblast Sialylation Regulates Cell Migration and Activation of Inflammatory Pathways in Arthritogenesis. Frontiers in Immunology, 13, 856011. Available from: [Link]

-

Li, Y., et al. (2021). Identification of biomarkers associated with synovitis in rheumatoid arthritis by bioinformatics analyses. Medicine, 100(17), e25686. Available from: [Link]

-

EMBL-EBI Training. (2021, July 6). A guide to analysing binding sites in protein structures [Video]. YouTube. Retrieved from [Link]

-

Hulce, J. J., et al. (2021). Thermal proteome profiling reveals distinct target selectivity for differentially oxidized oxysterols. bioRxiv. Available from: [Link]

-

Ghanmi, F., et al. (2022). What Features of Ligands Are Relevant to the Opening of Cryptic Pockets in Drug Targets?. International Journal of Molecular Sciences, 23(3), 1335. Available from: [Link]

-

Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. ResearchGate. Retrieved from [Link]

Sources

- 1. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Interactions between rheumatoid arthritis synovial fibroblast migration and endothelial cells [pubmed.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. mdpi.com [mdpi.com]

- 5. B cell localization: regulation by EBI2 and its oxysterol ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Synovial phenotypes in rheumatoid arthritis correlate with response to biologic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ard.bmj.com [ard.bmj.com]

- 10. 7tuz - Cryo-EM structure of 7alpha,25-dihydroxycholesterol-bound EBI2/GPR183 in complex with Gi protein - Summary - Protein Data Bank Japan [pdbj.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. EBI2/GPR183 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 13. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]

- 14. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EBI2 is a negative regulator of type I interferons in plasmacytoid and myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EBI2 receptor regulates myelin development and inhibits LPC-induced demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Targeting Activated Synovial Fibroblasts in Rheumatoid Arthritis by Peficitinib [frontiersin.org]

- 18. Fibroblast biology: Role of synovial fibroblasts in the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Synovial Fibroblast Sialylation Regulates Cell Migration and Activation of Inflammatory Pathways in Arthritogenesis [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. The role of synovial fluid markers of catabolism and anabolism in osteoarthritis, rheumatoid arthritis and asymptomatic organ donors - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentrations and Bioactivity of 7beta,25-Dihydroxycholesterol in Lymphoid Tissues

Technical Guide for Drug Development & Immunometabolism Research

Executive Summary

While 7

This guide provides a technical deep-dive into the physiological concentrations, enzymatic regulation, and quantification of 7

Biochemical Framework: The Dual-Pathway Hypothesis

To understand physiological concentrations, one must first map the distinct synthesis routes. The concentration of 7

2.1. The Canonical vs. The Alternative Pathway

-

Canonical (7

): Cholesterol -

Alternative (7

): Cholesterol-

Note: HSD11B1 acts as an oxoreductase here, converting the 7-keto form to the 7

-hydroxyl form.[3] This reaction is reversible, meaning 7

-

2.2. Metabolic Pathway Diagram

The following diagram illustrates the divergence between the

Figure 1: Divergent biosynthetic pathways of 7

Physiological Concentrations in Lymphoid Tissues

Quantifying 7

3.1. Quantitative Landscape

The following data synthesizes findings from murine and human lymphoid tissue analyses. Note that 7

| Tissue / Fluid | Analyte | Concentration Range | Context / Notes |

| Murine Spleen | 7 | 60 - 150 ng/g | High gradient in bridging channels. |

| Murine Spleen | 7 | < 5 ng/g (Est.) | Trace levels; elevated in oxidative stress. |

| Human Plasma | 7 | 0.2 - 0.5 ng/mL | ~0.5 - 1.2 nM. |

| Human Plasma | 7 | < 0.05 ng/mL | Often below LLOQ without derivatization. |

| Inflamed Tissue | 7-Keto-25-OHC | Elevated | Precursor pool increases; HSD11B1 converts to 7 |

3.2. The Gradient Hypothesis

In the spleen, 7

-

Hypothesis for 7

: Due to its dependence on HSD11B1 (highly expressed in specific stromal cells and macrophages), 7

Analytical Methodologies: The "How-To"

To distinguish 7

4.1. Sample Preparation Protocol (Anti-Oxidation)

-

Objective: Prevent ex vivo formation of 7-keto/7

derivatives via auto-oxidation. -

Step 1: Harvest tissue (Spleen/LN) and immediately flash freeze in liquid nitrogen.

-

Step 2: Homogenize in Ethanol/Methanol containing BHT (Butylated hydroxytoluene, 50 µM) and EDTA .

-

Why: BHT scavenges free radicals; EDTA chelates metals that catalyze sterol oxidation.

-

-

Step 3: Spike with internal standard: d6-7

,25-OHC .

4.2. LC-MS/MS Workflow

-

Derivatization: Use Girard P (GP) reagent or Picolinic acid to enhance ionization and separation. GP reagents react with the ketone group (if measuring the 7-keto precursor) or require oxidation of the hydroxyls first.

-

Recommended:Picolinyl ester derivatization of the hydroxyl groups improves sensitivity by 10-50 fold.

-

-

Column: Chiralpak IA or similar amylose-based columns are superior for separating stereoisomers.

-

Transitions (MRM):

-

7

,25-OHC: m/z 539 -

7

,25-OHC: m/z 539

-

4.3. Analytical Workflow Diagram

Figure 2: Validated LC-MS/MS workflow for resolving oxysterol isomers.

Biological Implications for Drug Development

5.1. EBI2 (GPR183) Modulation

-

Agonism: 7

,25-OHC acts as an EBI2 agonist, though with slightly lower potency than 7 -

Clinical Relevance: In autoimmune diseases (e.g., Multiple Sclerosis, IBD), EBI2 drives immune cell infiltration. Targeting the HSD11B1 enzyme could selectively reduce the inflammatory pool of 7

,25-OHC without ablating the homeostatic 7

5.2. Hedgehog Signaling (Smoothened)

-

Unlike the

-isomer, 7 -

Oncology: This links oxysterol metabolism to cancer stem cell maintenance and tissue regeneration.

5.3. Signaling Interface Diagram

Figure 3: Differential signaling outcomes of 7

References

-

Liu, C., et al. (2011). Oxysterols direct B-cell migration through EBI2.[1] Nature.

-

Yi, T., et al. (2012). 25-Hydroxycholesterol 7-alpha-hydroxylase (CYP7B1) generates the ligand for EBI2. PNAS.

-

Beck, K. R., et al. (2019). Enzymatic interconversion of the oxysterols 7beta,25-dihydroxycholesterol and 7-keto,25-hydroxycholesterol by 11beta-hydroxysteroid dehydrogenase type 1 and 2.[5][6][7] Journal of Steroid Biochemistry and Molecular Biology.[8][4][5][6][9][10]

-

Griffiths, W. J., & Wang, Y. (2020). Oxysterols as lipid mediators: Their measurement and functions. Biochemical Society Transactions.

-

Hannedouche, S., et al. (2011). Oxysterols direct immune cell migration via EBI2. Nature.

Sources

- 1. Lymphatic-derived oxysterols promote anti-tumor immunity and response to immunotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD11B1 hydroxysteroid 11-beta dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Enzymatic interconversion of the oxysterols 7β,25-dihydroxycholesterol and 7-keto,25-hydroxycholesterol by 11β-hydroxysteroid dehydrogenase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile acid biosynthesis in Smith-Lemli-Opitz syndrome bypassing cholesterol: Potential importance of pathway intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bile acid biosynthesis in Smith-Lemli-Opitz syndrome bypassing cholesterol: Potential importance of pathway intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GlyGen [glygen.org]

- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Cholesterol metabolism: from lipidomics to immunology - PMC [pmc.ncbi.nlm.nih.gov]

The EBI2-Oxysterol Axis: 7β,25-Dihydroxycholesterol and 7α,25-Dihydroxycholesterol in T-Cell Dependent Antibody Responses

[1][2]

Executive Summary